3,4-Dihydroxy-2-nitrobenzaldehyde

Vue d'ensemble

Description

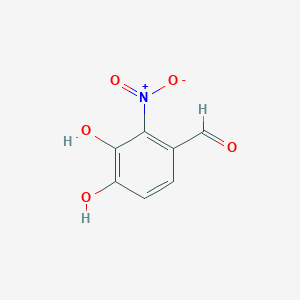

3,4-Dihydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of two hydroxyl groups and a nitro group attached to a benzaldehyde core. This compound is known for its yellow crystalline appearance and is used in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-2-nitrobenzaldehyde typically involves the nitration of 3,4-dihydroxybenzaldehyde. One common method includes the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent mixture of zinc chloride, water, and hydrogen chloride . Another method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using hydrobromic acid .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amines.

Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Xanthine Oxidase Inhibition

Mechanism of Action

3,4-Dihydroxy-2-nitrobenzaldehyde has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that contributes to the production of uric acid. Elevated uric acid levels can lead to hyperuricemia and gout. Studies indicate that DHNB exhibits a mixed-type inhibition of XO activity, with an IC50 value of approximately 3 μM, comparable to allopurinol, a standard treatment for gout .

Research Findings

- Structure-Activity Relationship : The effectiveness of DHNB as an XO inhibitor is attributed to its structural features—specifically, the aldehyde and catechol moieties along with the nitro group at position 2 .

- In Vivo Studies : In animal models, DHNB significantly reduced serum uric acid levels without notable toxicity, suggesting its potential as a safer alternative to traditional XO inhibitors like allopurinol .

Antioxidant Properties

Free Radical Scavenging

DHNB has demonstrated significant antioxidant activity by scavenging reactive oxygen species (ROS) and free radicals such as DPPH and superoxide anions. This property is crucial in preventing oxidative stress-related damage in biological systems .

Applications in Photoprotection

The compound's ability to suppress singlet oxygen generation indicates its potential use as a photostabilizing agent. In studies involving UV exposure, DHNB effectively protected substrates from oxidative degradation, outperforming established antioxidants .

Potential Therapeutic Uses

Gout and Hyperuricemia Treatment

Given its potent XO inhibitory activity and low toxicity profile, DHNB could serve as a novel therapeutic agent for managing gout and hyperuricemia. Its unique mechanism of action distinguishes it from existing treatments, potentially offering enhanced efficacy and safety .

Role in Antibiotic Development

As a derivative of protocatechuic aldehyde, DHNB may also play a role in the synthesis of various antibiotics and anti-inflammatory drugs. Its structural characteristics could be leveraged to develop new compounds with improved pharmacological profiles .

Data Table: Comparative Analysis of DHNB Applications

Mécanisme D'action

The primary mechanism of action of 3,4-Dihydroxy-2-nitrobenzaldehyde involves the inhibition of xanthine oxidase (XOD). This enzyme is crucial in the production of uric acid from purines. By inhibiting XOD, the compound reduces uric acid levels, making it a potential therapeutic agent for conditions like hyperuricemia and gout . The compound exhibits mixed inhibitory effects, interacting with the enzyme’s active site and altering its activity.

Comparaison Avec Des Composés Similaires

3,4-Dihydroxy-5-nitrobenzaldehyde: Another nitrobenzaldehyde derivative with similar inhibitory effects on xanthine oxidase.

Protocatechualdehyde: A natural product with structural similarities but lacking the nitro group.

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of 3,4-Dihydroxy-2-nitrobenzaldehyde.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups and nitro group make it a versatile intermediate in organic synthesis and a potent inhibitor of xanthine oxidase, distinguishing it from other similar compounds.

Activité Biologique

3,4-Dihydroxy-2-nitrobenzaldehyde (DHNB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C7H5NO5

- Molecular Weight : 181.12 g/mol

- Structural Characteristics : Contains two hydroxyl groups and one nitro group attached to a benzaldehyde core.

The primary biological activity of DHNB is attributed to its inhibition of xanthine oxidase (XOD), an enzyme critical in purine metabolism. The inhibition of XOD leads to reduced production of uric acid, making DHNB a candidate for treating hyperuricemia and gout.

Inhibition Details

- IC50 Value : Approximately 3 μM, indicating potent inhibition comparable to allopurinol, a standard treatment for gout .

- Inhibition Type : Mixed-type inhibition, affecting both the maximum rate of reaction and the substrate affinity .

- Mechanism : DHNB interacts with the molybdenum center of XOD, leading to a time-dependent inhibition .

1. Antioxidant Activity

DHNB has demonstrated the ability to scavenge free radicals such as DPPH and reactive oxygen species (ROS), contributing to its antioxidant properties. This activity may play a role in reducing oxidative stress-related damage in cells .

3. Anti-inflammatory Effects

Research indicates that nitro derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Although specific studies on DHNB's anti-inflammatory effects are sparse, its chemical structure suggests it may possess similar activities.

Case Study 1: Hyperuricemia Treatment

A study involving hyperuricemic mice demonstrated that oral administration of DHNB significantly reduced serum uric acid levels without notable side effects at high doses (500 mg/kg) compared to allopurinol-treated mice . This positions DHNB as a promising alternative for managing gout.

Case Study 2: Photodynamic Therapy

Recent research has explored using nitrobenzaldehyde derivatives in photodynamic therapy for cancer treatment. Upon UV activation, these compounds can induce apoptosis in cancer cells by acidifying the intracellular environment, thus disrupting cellular homeostasis . While specific data on DHNB's application in this context are not yet available, its structural characteristics suggest it could be similarly effective.

Data Table: Biological Activities of this compound

| Activity Type | Effect | IC50/Comments |

|---|---|---|

| Xanthine Oxidase Inhibition | Potent inhibitor | IC50 ≈ 3 μM |

| Antioxidant | Scavenges DPPH and ROS | Effective in reducing oxidative stress |

| Antimicrobial | Potential activity | Mechanism similar to other nitro compounds |

| Anti-inflammatory | Possible activity | Requires further investigation |

Propriétés

IUPAC Name |

3,4-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICJHWULOYPREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564633 | |

| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50545-37-4 | |

| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.